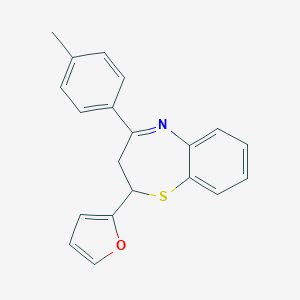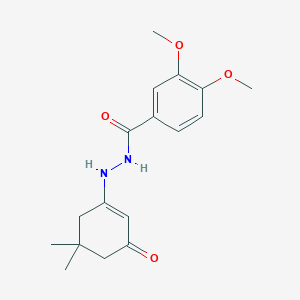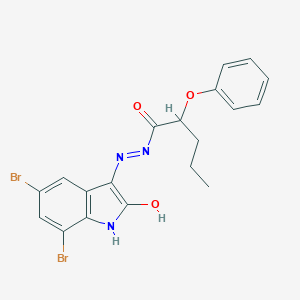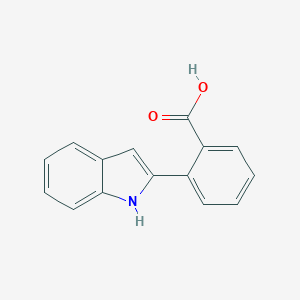
2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine” is a benzothiazepine derivative. Benzothiazepines are a class of compounds that contain a seven-membered ring with one sulfur and one nitrogen atom, fused to a benzene ring. This compound also contains a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom, and a methylphenyl group, which is a benzene ring with a methyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzothiazepine ring, possibly through a condensation reaction or a cyclization reaction. The furan ring and the methylphenyl group could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazepine ring, the furan ring, and the methylphenyl group. The positions of these groups within the molecule could influence its chemical properties and reactivity .Chemical Reactions Analysis
As a benzothiazepine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the sulfur and nitrogen atoms in the benzothiazepine ring could act as nucleophiles in substitution reactions. The furan ring could undergo electrophilic aromatic substitution reactions, and the methyl group on the phenyl ring could be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazepine, furan, and phenyl rings could contribute to its aromaticity and potentially its stability. The sulfur and nitrogen atoms could influence its polarity and therefore its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Benzothiazepine derivatives, including those related to the compound , have been synthesized through various methods, demonstrating the structural versatility and potential for diverse applications. For instance, the synthesis of dihydrobenzothiazepines based on 1-acyl-2-heteryl-1-nitroethenes has been explored, highlighting the reactivity of thiophene- and N-benzylindole-containing gem-acetylnitroethenes with 2-aminobenzothiol, leading to the formation of 4-methyl-3-nitro-2,3-dihydro-1,5-benzothiazepines (Baichurin & Makarenko, 2021). This research underscores the synthetic pathways for creating benzothiazepine derivatives with potential for further functionalization and application.
Antimicrobial Activity
Benzothiazepine derivatives have been investigated for their antimicrobial properties. Efficient synthesis methods, such as ultrasound irradiation, have been used to create novel series of benzothiazepines with significant antimicrobial activities, indicating their potential as therapeutic agents against microbial infections (Chate et al., 2011). Another study synthesized and evaluated the antibacterial properties of 8-substituted-2,3-dihydro-4-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)-1,5-benzothiazepines, further emphasizing the antimicrobial potential of benzothiazepine derivatives (Bairwa & Sharma, 2016).
Pharmacological Potential
Research has also focused on the pharmacological applications of benzothiazepine derivatives, including their potential as anticonvulsant agents. A study on substituted 3-(Dimethyl/Diethylamino)-{1-[4-methyl-2-substitutedphenyl-2,5-dihydro-1,5-benzothiazepin-3-yl]}propan-1-one demonstrated significant anticonvulsant activity, suggesting the therapeutic value of benzothiazepine derivatives in treating convulsive disorders (Chaudhari, Pathak, & Hussain, 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS/c1-14-8-10-15(11-9-14)17-13-20(18-6-4-12-22-18)23-19-7-3-2-5-16(19)21-17/h2-12,20H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNFPEOZXCYLHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,4-difluorobenzylidene)-5-(4-fluorophenyl)-8,8-dimethyl-8,9-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,6(2H,7H)-dione](/img/structure/B382994.png)
![Methyl 5-{4-nitrophenyl}-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B382995.png)
![5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B382996.png)

![Methyl 2-[(1-adamantylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382998.png)
![4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B383000.png)
![N-{3-[2-(4-fluorobenzylidene)hydrazino]-3-oxopropyl}-4-nitrobenzamide](/img/structure/B383003.png)


![3-allyl-5-(5-methyl-2-furyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383010.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(methoxymethyl)-1H-benzimidazole](/img/structure/B383017.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B383021.png)
